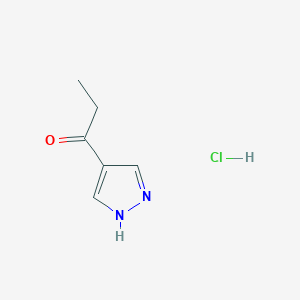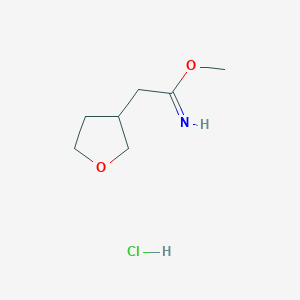
2-叠氮基-1-(2-甲基-1H-吲哚-3-基)乙酮
描述
“2-Azido-1-(2-methyl-1H-indol-3-yl)ethanone” is a compound that belongs to the class of organic compounds known as 3-alkylindoles . It is a derivative of indole, which is a heterocyclic compound that is structurally similar to benzene and pyrrole .
Synthesis Analysis
The synthesis of “2-Azido-1-(2-methyl-1H-indol-3-yl)ethanone” involves the creation of novel 3-substitue 2-methyl indole analogs . The compound was found to be a good inhibitor with the lowest Ki value for both Acetylcholinesterase enzyme (AChE) and Glutathione S-transferase enzyme (GST) .Molecular Structure Analysis
The molecular structure of “2-Azido-1-(2-methyl-1H-indol-3-yl)ethanone” was analyzed using molecular docking studies . The binding energies of the AChE-3-substitue 2-methyl indole analogs’ complexes were found between −9.3 and −6.0 kcal/mol, and the binding energies of the GST-3-substitue 2-methyl indole analogs’ complexes were also found between −11.1 and −7.5 kcal/mol .科学研究应用
有机合成中的光化学反应性
D’Auria 等人 (2009) 对 2-叠氮基-1,3-噻唑和 2-叠氮基-1,3-苯并噻唑等相关叠氮化合物的研究突出了此类化合物有机合成中的潜力。这些化合物在辐照时,会产生来自中间氮烯的产物,这些中间氮烯会经历开环或二聚。包括 2-叠氮基-1-(2-甲基-1H-吲哚-3-基)乙酮在内的类似叠氮化合物可能表现出相当的反应性,使其对于有机化学中的特定合成应用很有价值 (D’Auria et al., 2009).
生物活性分子的合成和表征
Govindhan 等人 (2017) 在生物活性分子的合成中利用了类似的叠氮化合物。他们研究的化合物是使用点击化学合成的,这种方法有可能应用于 2-叠氮基-1-(2-甲基-1H-吲哚-3-基)乙酮。这种方法对于开发具有潜在生物应用的新分子非常重要,例如在药代动力学或作为载体蛋白 (Govindhan et al., 2017).
在非甾体抗炎药中的探索
Kumar 等人 (2022) 专注于合成新的吲哚衍生物(类似于 2-叠氮基-1-(2-甲基-1H-吲哚-3-基)乙酮),以作为非甾体抗炎药 (NSAIDs) 的潜在用途。这项研究强调了吲哚衍生物在开发新型治疗剂中的作用。本研究中合成的化合物经过评估其抗炎和镇痛活性,表明 2-叠氮基-1-(2-甲基-1H-吲哚-3-基)乙酮 在药物开发中具有潜在的应用领域 (Kumar et al., 2022).
抗菌和抗真菌应用
2020 年对与 2-叠氮基-1-(2-甲基-1H-吲哚-3-基)乙酮密切相关的新的 1H-吲哚衍生物的研究突出了它们在抗菌应用中的潜力。合成的化合物对各种菌株表现出显着的活性,表明此类化合物在开发新的抗菌剂中很有用。这表明 2-叠氮基-1-(2-甲基-1H-吲哚-3-基)乙酮 在类似应用中具有潜力 (Anonymous, 2020).
作用机制
- AChE plays a crucial role in the central nervous system, particularly in brain functions. It’s associated with various brain-related medical conditions, including Alzheimer’s disease, Parkinson’s disease, and depression .
- GSTs are part of the cellular antioxidant system. They help scavenge potentially toxic substances by catalyzing the conjugation of reduced glutathione to electrophilic xenobiotics, maintaining cellular homeostasis .
- Structure-Activity Relationship : Molecular docking studies reveal how the compound binds to the enzymes, providing insights into its inhibitory effects .
- GST Pathway : Inhibition of GSTs may impact cellular detoxification processes and oxidative stress response .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
未来方向
The future directions for “2-Azido-1-(2-methyl-1H-indol-3-yl)ethanone” could involve further exploration of its inhibitory activities against AChE and GST enzymes . Additionally, its potential as a therapeutic agent could be investigated, given its structural similarity to indole, a compound found in many pharmaceuticals .
生化分析
Biochemical Properties
2-Azido-1-(2-methyl-1H-indol-3-yl)ethanone plays a significant role in biochemical reactions due to its reactive azido group and indole moiety. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholinesterase and glutathione S-transferase enzymes . The inhibition of these enzymes suggests that 2-Azido-1-(2-methyl-1H-indol-3-yl)ethanone can modulate neurotransmission and cellular detoxification processes. The nature of these interactions involves the formation of hydrogen bonds and hydrophobic interactions with the active sites of the enzymes.
Cellular Effects
2-Azido-1-(2-methyl-1H-indol-3-yl)ethanone exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolic flux and reduced cell proliferation.
Molecular Mechanism
The molecular mechanism of 2-Azido-1-(2-methyl-1H-indol-3-yl)ethanone involves its interaction with biomolecules at the molecular level. This compound binds to the active sites of enzymes, leading to enzyme inhibition or activation. For example, its interaction with acetylcholinesterase results in the inhibition of the enzyme’s activity, thereby increasing acetylcholine levels in the synaptic cleft . Furthermore, 2-Azido-1-(2-methyl-1H-indol-3-yl)ethanone can modulate gene expression by interacting with transcription factors and altering their binding to DNA.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Azido-1-(2-methyl-1H-indol-3-yl)ethanone change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Azido-1-(2-methyl-1H-indol-3-yl)ethanone is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of target enzymes and prolonged effects on cellular metabolism.
Dosage Effects in Animal Models
The effects of 2-Azido-1-(2-methyl-1H-indol-3-yl)ethanone vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as enzyme inhibition and modulation of cellular processes . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity.
Metabolic Pathways
2-Azido-1-(2-methyl-1H-indol-3-yl)ethanone is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, the compound undergoes biotransformation by cytochrome P450 enzymes, leading to the formation of reactive metabolites . These metabolites can further interact with cellular components, affecting metabolic flux and altering metabolite levels.
Transport and Distribution
The transport and distribution of 2-Azido-1-(2-methyl-1H-indol-3-yl)ethanone within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion and active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 2-Azido-1-(2-methyl-1H-indol-3-yl)ethanone within tissues is also affected by its affinity for different cellular compartments.
Subcellular Localization
The subcellular localization of 2-Azido-1-(2-methyl-1H-indol-3-yl)ethanone plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can affect mitochondrial function and induce apoptosis. The localization of 2-Azido-1-(2-methyl-1H-indol-3-yl)ethanone within the cell can also influence its interactions with other biomolecules and its overall biological activity.
属性
IUPAC Name |
2-azido-1-(2-methyl-1H-indol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O/c1-7-11(10(16)6-13-15-12)8-4-2-3-5-9(8)14-7/h2-5,14H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QABBFDPMMPHKCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{2-[(thian-4-yl)amino]ethyl}acetamide hydrochloride](/img/structure/B1381612.png)
![{4-[2-Amino-6-(cyclopropylmethyl)-9H-purin-9-yl]cyclopent-2-en-1-yl}methanol sulfate](/img/structure/B1381614.png)
![2-(3-Bromopyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1381615.png)
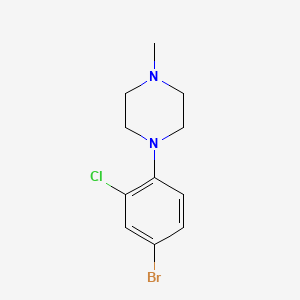
![7-Amino-7-methyl-5-azaspiro[2.4]heptan-4-one hydrochloride](/img/structure/B1381619.png)
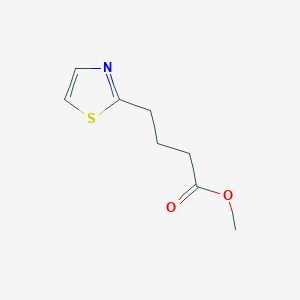
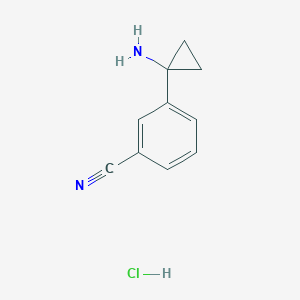
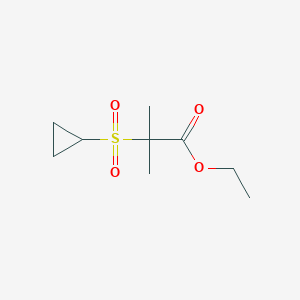
![7-Bromothiazolo[4,5-c]pyridin-2-amine](/img/structure/B1381626.png)
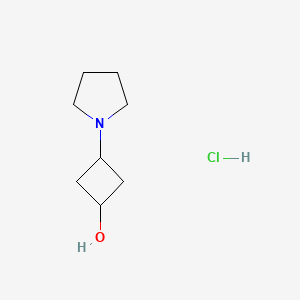
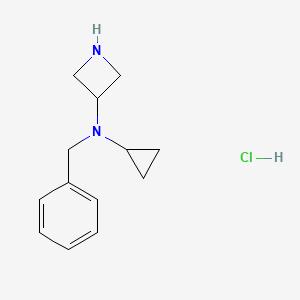
![Exo-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1381629.png)
